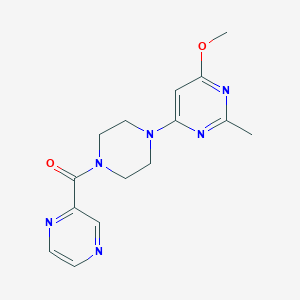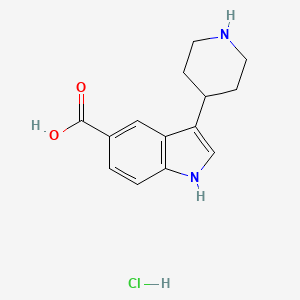![molecular formula C7H7N3OS B2689363 [3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 933699-02-6](/img/structure/B2689363.png)
[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine” is a complex organic compound that contains a thiophene ring and an oxadiazole ring . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The synthesis of oxadiazoles involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel Compound Synthesis : The synthesis of oxadiazole derivatives, including those related to "[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine", has been explored for their unique properties and potential applications. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine showcased a high-yielding process through the condensation of p-Toluic hydrazide and glycine, highlighting the compound's potential in creating novel materials and pharmaceutical agents (Shimoga, Shin, & Kim, 2018).
Anticancer and Antimicrobial Activity
Anticancer Agents : Certain derivatives of oxadiazoles, including those structurally related to "this compound", have been synthesized and evaluated for their anticancer activity. Compounds such as N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines displayed significant cytotoxic activity against various cancer cell lines, indicating their potential as novel anticancer agents (Ramazani et al., 2014).
Antimicrobial Agents : Oxadiazole derivatives have also been studied for their antimicrobial properties. For instance, the synthesis and antimicrobial evaluation of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamines revealed variable degrees of antibacterial and antifungal activities, suggesting their potential application in combating microbial resistance (Visagaperumal et al., 2010).
Sensing Applications
- Chemosensors : Thiophene substituted 1,3,4-oxadiazole derivatives have been characterized as chemosensors for the detection of metal ions such as Fe2+, Ni2+, and Cu2+. These compounds show selective and sensitive turn-off or turn-on fluorescence responses upon interaction with specific metal ions, highlighting their utility in environmental monitoring and analytical chemistry (Naik et al., 2021).
Material Science Applications
- Luminescent Materials : Research on thiophenyl-derivatized nitrobenzoato antennas sensitizing Eu(III) and Tb(III) luminescence has explored the potential of oxadiazole derivatives in creating advanced luminescent materials. These studies offer insights into the design of new compounds for applications in optical devices and luminescent markers (Viswanathan & Bettencourt-Dias, 2006).
Mecanismo De Acción
Target of Action
The primary target of [3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine is the acetylcholine receptor . Acetylcholine receptors are integral membrane proteins that respond to the neurotransmitter acetylcholine, leading to an influx of sodium ions and thus initiating an electrical response in the neuron or muscle cell .
Mode of Action
This compound interacts with its target, the acetylcholine receptor, and affects its function .
Biochemical Pathways
The action of this compound on the acetylcholine receptor can affect various biochemical pathways. Given that acetylcholine receptors play a crucial role in transmitting signals in the nervous system, any modulation of their activity can have significant downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s effectiveness as a drug, as they influence how much of the compound reaches its target and how long it stays in the body .
Result of Action
Given its target, it can be inferred that the compound may modulate neuronal or muscular activity by affecting the function of acetylcholine receptors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Análisis Bioquímico
Biochemical Properties
It has been suggested that it may interact with the acetylcholine receptor . This interaction could potentially influence various biochemical reactions within the cell.
Cellular Effects
Given its potential interaction with the acetylcholine receptor , it could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that it may interact with the acetylcholine receptor , which could lead to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.
Propiedades
IUPAC Name |
(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c8-4-6-9-7(10-11-6)5-2-1-3-12-5/h1-3H,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTFAMQWTHIXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933699-02-6 |
Source


|
| Record name | [3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-chlorothiophen-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2689284.png)


![3,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2689290.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2689292.png)

![Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2689296.png)



![2-(2-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2689303.png)